Isopropenylmagnesium bromide
Overview
Description
Isopropenylmagnesium bromide is an organomagnesium compound commonly used in organic synthesis. It is a type of Grignard reagent, which is a class of compounds widely utilized for forming carbon-carbon bonds. The chemical formula for this compound is CH2=C(CH3)MgBr, and it is typically available as a solution in tetrahydrofuran (THF) or other solvents .
Preparation Methods
Synthetic Routes and Reaction Conditions: Isopropenylmagnesium bromide is synthesized through the reaction of magnesium metal with isopropenyl bromide in an anhydrous solvent such as tetrahydrofuran (THF). The reaction is typically carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. The general reaction is as follows:
CH2=C(CH3)Br+Mg→CH2=C(CH3)MgBr
The reaction is exothermic and requires careful control of temperature to avoid side reactions .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors that can handle the exothermic nature of the reaction and ensure the purity of the final product. The use of high-purity magnesium and isopropenyl bromide, along with rigorous control of reaction conditions, is essential for producing high-quality this compound .
Chemical Reactions Analysis
Types of Reactions: Isopropenylmagnesium bromide undergoes various types of reactions, including:
Addition Reactions: It can add to carbonyl compounds (aldehydes, ketones, esters) to form alcohols.
Substitution Reactions: It can participate in nucleophilic substitution reactions with alkyl halides.
Coupling Reactions: It can be used in coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Carbonyl Compounds: Reacts with aldehydes and ketones to form secondary and tertiary alcohols.
Alkyl Halides: Reacts with alkyl halides under anhydrous conditions to form substituted alkanes.
Catalysts: Palladium or nickel catalysts are often used in coupling reactions.
Major Products Formed:
Alcohols: From reactions with carbonyl compounds.
Substituted Alkanes: From reactions with alkyl halides.
Coupled Products: From coupling reactions.
Scientific Research Applications
Isopropenylmagnesium bromide has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of drug intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of isopropenylmagnesium bromide involves the nucleophilic addition of the organomagnesium compound to electrophilic centers in target molecules. The magnesium atom in the compound acts as a Lewis acid, facilitating the formation of carbon-carbon bonds. The reaction typically proceeds through the formation of a tetrahedral intermediate, followed by protonation to yield the final product .
Comparison with Similar Compounds
Isopropylmagnesium bromide: Similar in structure but lacks the double bond present in isopropenylmagnesium bromide.
1-Methylvinylmagnesium bromide: Another Grignard reagent with a similar structure but different reactivity.
2-Methyl-1-propenylmagnesium bromide: Similar in structure but with a different substitution pattern.
Uniqueness: this compound is unique due to the presence of the double bond, which imparts distinct reactivity compared to other Grignard reagents. This double bond allows for additional synthetic versatility, making it valuable in the synthesis of complex organic molecules .
Biological Activity
Isopropenylmagnesium bromide (iPrMgBr) is an organometallic compound primarily used as a Grignard reagent in organic synthesis. Its biological activity, while not as extensively documented as some other compounds, can be inferred from its reactivity and applications in various synthetic pathways. This article reviews the biological activity of iPrMgBr, highlighting its synthesis, applications, and relevant studies.
- Molecular Formula : C₃H₅BrMg
- Molecular Weight : 145.28 g/mol
- CAS Number : 13291-18-4
- Appearance : Yellow to gray to brown solution
- Solubility : Typically prepared in tetrahydrofuran (THF) or 2-methyltetrahydrofuran (2-MeTHF) .
This compound is synthesized through the reaction of isopropenyl bromide with magnesium in an appropriate solvent. The resulting Grignard reagent is highly reactive and can participate in various nucleophilic addition reactions.
Applications in Organic Synthesis
iPrMgBr is notably used in several important synthetic pathways:
- Synthesis of Pharmaceuticals : It has been employed in the preparation of zofenoprilat, an angiotensin-converting enzyme (ACE) inhibitor, and (S)-(−)-phosphonotrixin, which has potential therapeutic applications .
- Regioselective Reactions : iPrMgBr facilitates the regioselective ring opening of epoxy alcohols, which is crucial in synthesizing complex organic molecules like (+)-desepoxyasperdiol .
- Cannabinoid Synthesis : Recent studies have demonstrated its utility in synthesizing cannabinoids and related compounds, achieving yields up to 95% .
Case Studies and Research Findings
A few notable studies illustrate the compound's relevance:
- Synthesis of Lactam-Bearing Homoallylic Ketones :
- Cannabinoid Biosynthesis :
- Functionalization of Amides :
Summary Table of Key Properties and Applications
Property/Feature | Details |
---|---|
Molecular Formula | C₃H₅BrMg |
Molecular Weight | 145.28 g/mol |
CAS Number | 13291-18-4 |
Typical Solvent | THF or 2-MeTHF |
Applications | Synthesis of pharmaceuticals, cannabinoids |
Notable Reactions | Regioselective ring openings |
Properties
IUPAC Name |
magnesium;prop-1-ene;bromide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5.BrH.Mg/c1-3-2;;/h1H2,2H3;1H;/q-1;;+2/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZNGRHDUJIVHQT-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[C-]=C.[Mg+2].[Br-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5BrMg | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30400519 | |
Record name | Isopropenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13291-18-4 | |
Record name | Isopropenylmagnesium bromide solution | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30400519 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary use of Isopropenylmagnesium bromide in organic synthesis?
A1: this compound (also known as isopropenyl Grignard reagent) serves as a valuable reagent for introducing isopropenyl groups into organic molecules. Its reactivity stems from the nucleophilic character of the carbon atom bonded to magnesium. This property allows it to react with a variety of electrophiles, such as carbonyl compounds, to form new carbon-carbon bonds.
Q2: How does this compound react with carboxylic acids, esters, and acid anhydrides?
A2: The reaction of this compound with carboxylic acids, esters, and acid anhydrides primarily yields a mixture of isopropenyl ketones and isopropenyl alcohols . The dominance of isopropenyl ketones as the major product, as opposed to the expected tertiary alcohols, is a noteworthy characteristic of these reactions.
Q3: Can you provide an example of this compound's role in constructing complex molecules?
A3: In the total synthesis of (+)-peloruside A, a potent microtubule stabilizer, this compound was employed to introduce a key structural motif . Specifically, it reacted with a complex Weinreb amide, leading to the formation of a hydroxyenone intermediate through a process involving addition and subsequent cleavage of a C8 acetate ester.
Q4: How does the presence of copper(I) iodide influence the reactivity of this compound?
A4: Copper(I) iodide plays a crucial role in modulating the regioselectivity of this compound reactions. In the synthesis of Eremophilane derivatives, copper(I) iodide facilitated the regioselective ring opening of epoxides by this compound . This regiochemical control is essential for achieving the desired product structure and avoiding the formation of unwanted isomers.
Q5: Are there any stereochemical aspects to consider when using this compound?
A5: Yes, stereochemistry is a significant factor. For example, during the synthesis of oxazolidinonyl-fused piperidines, researchers utilized a chelation-controlled addition of this compound to a chiral aldehyde . This strategy ensured that the isopropenyl group and another substituent (tert-butyldimethylsilyloxymethyl) were introduced on the same face of the newly formed five-membered oxazolidinone ring, highlighting the importance of controlling stereochemistry for desired product outcomes.
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